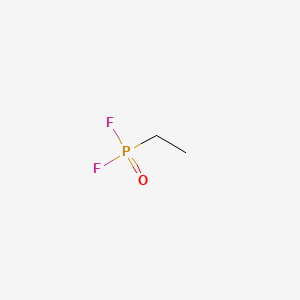

Ethylphosphonic difluoride

CAS No.: 753-98-0

Cat. No.: VC16984658

Molecular Formula: C2H5F2OP

Molecular Weight: 114.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 753-98-0 |

|---|---|

| Molecular Formula | C2H5F2OP |

| Molecular Weight | 114.03 g/mol |

| IUPAC Name | 1-difluorophosphorylethane |

| Standard InChI | InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3 |

| Standard InChI Key | GAEHUYVKDMCAMJ-UHFFFAOYSA-N |

| Canonical SMILES | CCP(=O)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Ethylphosphonic difluoride, with the molecular formula C₂H₅POF₂, is structurally analogous to methylphosphonyl difluoride (CH₃POF₂), a well-documented chemical weapon precursor . The ethyl variant replaces the methyl group with an ethyl chain, altering its reactivity and physical properties. The phosphorus center adopts a tetrahedral geometry, with bond angles and lengths influenced by the electronegative fluorine atoms.

Key Structural Features:

-

Phosphorus-Fluorine Bonds: High electronegativity of fluorine results in polar covalent bonds, enhancing reactivity toward nucleophiles.

-

Ethyl Group: The C₂H₅ moiety introduces steric effects that moderate reaction kinetics compared to methyl derivatives.

Physicochemical Properties

Ethylphosphonic difluoride’s properties are inferred from methyl homologs and related organophosphorus compounds .

Reactivity:

Spectroscopic Characterization

Spectroscopic data for ethylphosphonic difluoride remain unreported, but studies on ethyldifluorophosphine (C₂H₅PF₂) offer insights into expected vibrational modes .

Infrared (IR) Spectroscopy

-

P–F Stretching: Strong absorptions near 800–900 cm⁻¹, characteristic of P–F bonds .

-

C–H Vibrations: Aliphatic C–H stretches between 2800–3000 cm⁻¹.

Raman Spectroscopy

Regulatory and International Frameworks

As a Schedule 1 compound under the Chemical Weapons Convention (CWC), ethylphosphonic difluoride’s production and stockpiling are tightly controlled .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume